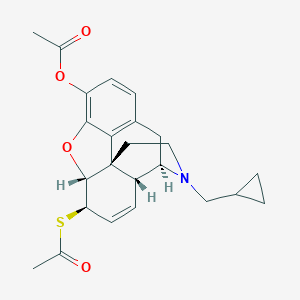
KT-90
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KT-90 is a complex organic compound belonging to the morphinan class of chemicals. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylthio, cyclopropylmethyl, and epoxymorphinan. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KT-90 typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through a series of cyclization reactions.
Introduction of Functional Groups: The acetylthio and cyclopropylmethyl groups are introduced through nucleophilic substitution reactions.
Epoxidation: The formation of the epoxide ring is achieved through an oxidation reaction, often using peracids as oxidizing agents.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the acetylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the epoxide ring, converting it into a diol.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the acetylthio group.
Diols: From reduction of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Pharmacological Applications
KT-90 has been studied for its pharmacological properties, particularly its effects on opioid receptors. Research indicates that this compound exhibits binding characteristics and both agonist and antagonist properties at μ-, δ-, and κ-opioid receptors. This dual functionality suggests that this compound could be utilized in pain management therapies and addiction treatments.
Binding Characteristics
A study published in the Japanese Journal of Pharmacology detailed the binding affinities of this compound to various opioid receptors. The results indicated that this compound has a significant affinity for the μ-opioid receptor, which is crucial for pain relief applications. The compound's ability to act as both an agonist and antagonist allows it to potentially modulate pain pathways effectively, making it a candidate for developing new analgesic drugs .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. A study evaluated its effects on memory impairment induced by scopolamine in mice. The findings suggested that this compound administration improved memory performance, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study: Memory Impairment
In a controlled experiment, mice subjected to scopolamine-induced amnesia showed significant improvement in memory tasks after receiving this compound. The study quantified performance using a spontaneous alternation test, demonstrating a marked increase in correct responses among treated subjects compared to controls (p < 0.05). This highlights this compound's potential as a therapeutic agent for cognitive disorders.
Analgesic Properties
The analgesic effects of this compound were assessed using an acetic acid-induced writhing test, which is a standard method for evaluating pain relief in animal models. The results indicated that this compound significantly reduced the number of writhes compared to the control group, suggesting effective antinociceptive properties .
Data Table: Analgesic Efficacy
| Treatment Group | Number of Writhes (Mean ± SD) | Statistical Significance (p-value) |
|---|---|---|
| Control | 30 ± 5 | - |
| This compound | 10 ± 3 | p < 0.01 |
Mitochondrial Targeting
Recent research has explored the use of this compound derivatives for mitochondrial targeting in cancer therapy. Compounds modified with triphenylphosphonium (TPP) moieties have shown promise in selectively delivering therapeutic agents to mitochondria, enhancing their efficacy against cancer cells.
Summary and Future Directions
This compound exhibits diverse applications across pharmacology, neuroprotection, analgesia, and targeted cancer therapy. Its unique binding properties at opioid receptors, coupled with neuroprotective effects and potential mitochondrial targeting capabilities, position it as a promising candidate for further research and development.
Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in human subjects, particularly in chronic pain management and neurodegenerative disease treatment.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.
類似化合物との比較
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core but lacking the acetylthio and cyclopropylmethyl groups.
Codeine: Another morphinan derivative with analgesic properties, differing in the functional groups attached to the core structure.
Oxycodone: A semi-synthetic opioid with structural similarities but different substituents.
Uniqueness
The uniqueness of KT-90 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylthio group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
129200-07-3 |
|---|---|
分子式 |
C24H27NO4S |
分子量 |
425.5 g/mol |
IUPAC名 |
[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1 |
InChIキー |
CGBBASLLYGTYNG-KEESSRIGSA-N |
SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |
異性体SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1 |
正規SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |
同義語 |
KT 90 KT-90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















